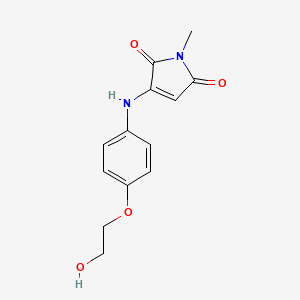

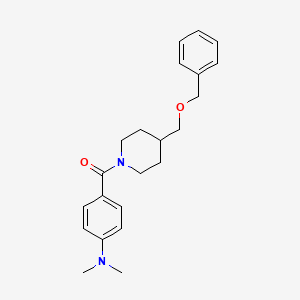

![molecular formula C7H8N4 B2652728 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1483583-54-5](/img/structure/B2652728.png)

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is often encountered in some approved drugs, clinical candidates, and functional material . Drugs currently in the market that possess pyrrolo[2,3-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a core scaffold . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro . The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described .Molecular Structure Analysis

The molecular structure of this compound was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids displayed binding affinity .Chemical Reactions Analysis

The chemical reactions involving this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .Applications De Recherche Scientifique

Scientific Research Applications of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Synthesis and Chemical Properties

- Synthesis of Derivatives: this compound is utilized in the synthesis of various chemical derivatives. For example, it is used in the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids with fungicidal properties (Tumkevičius, Urbonas, & Vainilavicius, 2000).

- One-Pot Synthesis Methods: Efficient and environmentally friendly one-pot synthesis methods for producing 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one have been developed. This process avoids the use of large excess Raney nickel, a requirement in known methods (Kanamarlapudi et al., 2007).

Biological and Medicinal Research

- Inhibitory Activity on Xanthine Oxidase: N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, synthesized regiospecifically, have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Different isomers exhibited varying levels of inhibitory activity (Seela, Bussmann, Götze, & Rosemeyer, 1984).

- Antibacterial Evaluation: New pyrrolo[2,3-d]pyrimidines (7-deazapurines) synthesized using ultrasonic-assisted methods have been evaluated for their antibacterial activity against various bacteria, including Staphylococcus aureus, Micrococcus luteus, and Escherichia coli (Vazirimehr et al., 2017).

Propriétés

IUPAC Name |

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMGBBJDTRQVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC(=NC=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

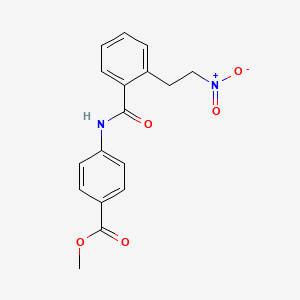

![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)

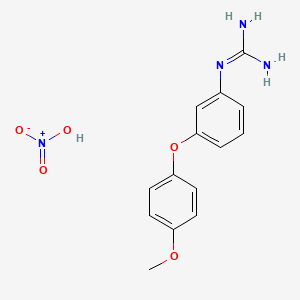

![1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2652649.png)

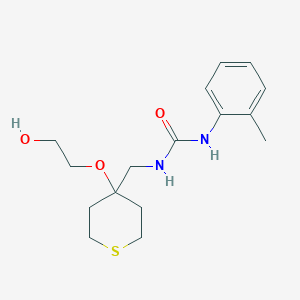

![N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2652653.png)

![6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2652654.png)

![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2652657.png)

![2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2652660.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2652666.png)